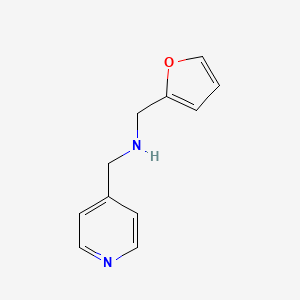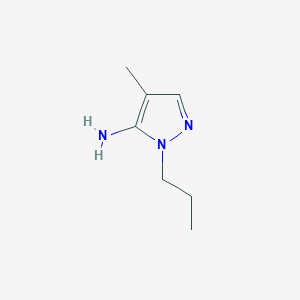
4-Methyl-1-propyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-propyl-1h-pyrazol-5-amine is a chemical compound with the empirical formula C7H13N3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1-propyl-1h-pyrazol-5-amine is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts . The supramolecular assembly is controlled by dispersion forces .Chemical Reactions Analysis
The amino group in 4-Methyl-1-propyl-1h-pyrazol-5-amine is a common reaction center that can react with acids or acyl groups to form the corresponding salts or amides .Physical And Chemical Properties Analysis
4-Methyl-1-propyl-1h-pyrazol-5-amine is a solid substance . It has a molecular weight of 139.20 g/mol . It has a topological polar surface area of 43.8 Ų .Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrazole derivatives, including those similar to 4-Methyl-1-propyl-1h-pyrazol-5-amine, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is crucial as it can prevent oxidative stress that leads to chronic diseases .
Anticancer Properties
Some pyrazole derivatives have shown cytotoxic effects on human cell lines, making them potential candidates for cancer treatment. For instance, certain derivatives have been evaluated for their effectiveness against colorectal carcinoma cells, indicating the potential of 4-Methyl-1-propyl-1h-pyrazol-5-amine in oncology research .
Drug Development
The pyrazole ring is a common motif in many pharmaceutical drugs due to its wide range of therapeutic and pharmacological properties. Research into new derivatives, such as 4-Methyl-1-propyl-1h-pyrazol-5-amine, could lead to the development of new medications for various diseases .
Synthesis of Bioactive Molecules
Pyrazole derivatives are valuable building blocks in the synthesis of bioactive molecules. They serve as key precursors in the preparation of active pharmaceutical ingredients and natural products, highlighting the importance of 4-Methyl-1-propyl-1h-pyrazol-5-amine in synthetic organic chemistry .
Pharmacological Activities
Pyrazoles exhibit a wide range of physiological and pharmacological activities. Research into compounds like 4-Methyl-1-propyl-1h-pyrazol-5-amine could uncover new pharmacological applications, such as anti-inflammatory, analgesic, or antipyretic effects .
Agrochemical Applications
The structural versatility of pyrazole derivatives makes them suitable for agrochemical applications. They can be used to develop new pesticides or herbicides, contributing to agricultural science and food security .
Material Science
Pyrazole derivatives can also play a role in material science. Their unique chemical properties may contribute to the development of new materials with specific functionalities, such as conducting polymers or molecular sensors .
Antimicrobial Agents
Studies have explored the potential of pyrazole derivatives as antimicrobial agents. The ability of these compounds to inhibit the growth of bacteria and fungi makes them interesting candidates for new antimicrobial drugs .
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-2-propylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-7(8)6(2)5-9-10/h5H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRPMVQKPWSLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360186 |
Source


|
| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-propyl-1h-pyrazol-5-amine | |
CAS RN |
3702-14-5 |
Source


|
| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

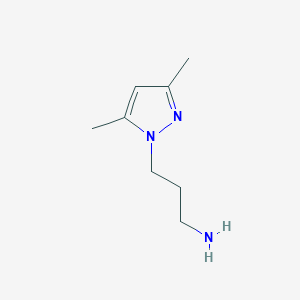
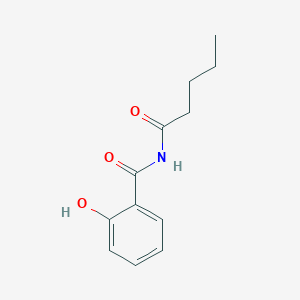

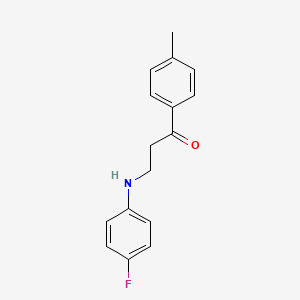



![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)



![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

